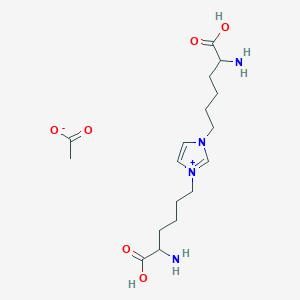
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate
描述
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate is a chemical compound with the molecular formula C15H27N4O4. It is known for its role in advanced glycation end products, which are formed through the Maillard reaction. This compound is significant in various biochemical and industrial processes due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate typically involves the reaction of glyoxal with lysine residues. The reaction proceeds through the formation of glyoxal-imine intermediates, which then undergo further reactions to form the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as liquid chromatography and mass spectrometry for product isolation and characterization.
化学反应分析
Types of Reactions
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the imidazolium ring or the amino and carboxyl groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted products with different functional groups.
科学研究应用
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate has several scientific research applications:
Chemistry: It is used as a model compound in studies of the Maillard reaction and advanced glycation end products.
Biology: The compound is studied for its role in protein modifications and its impact on biological processes.
Medicine: Research focuses on its involvement in diseases related to advanced glycation end products, such as diabetes and atherosclerosis.
Industry: It is used in the development of new materials and chemical processes, particularly in the food and pharmaceutical industries.
作用机制
The mechanism of action of 1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate involves its interaction with proteins and other biomolecules. It forms cross-links between lysine residues in proteins, leading to the formation of advanced glycation end products. These cross-links can alter the structure and function of proteins, contributing to various pathological processes.
相似化合物的比较
Similar Compounds
1,3-Bis(5-amino-5-carboxypentyl)-4-methyl-1H-imidazolium: Similar structure but with a methyl group on the imidazolium ring.
Nε-carboxymethyl-lysine: Another advanced glycation end product with different functional groups.
Nε-carboxyethyl-lysine: Similar to Nε-carboxymethyl-lysine but with an ethyl group.
Uniqueness
1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate is unique due to its specific structure, which allows it to form stable cross-links in proteins. This property makes it particularly significant in the study of advanced glycation end products and their role in various diseases.
属性
IUPAC Name |
2-amino-6-[3-(5-amino-5-carboxypentyl)imidazol-3-ium-1-yl]hexanoic acid;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O4.C2H4O2/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23;1-2(3)4/h9-13H,1-8,16-17H2,(H-,20,21,22,23);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAASWRLNJQPTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


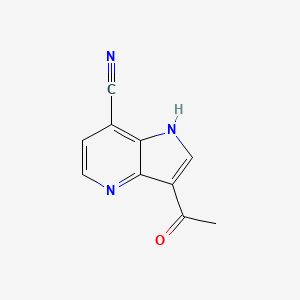
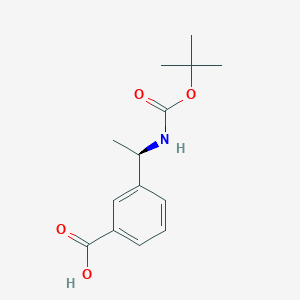
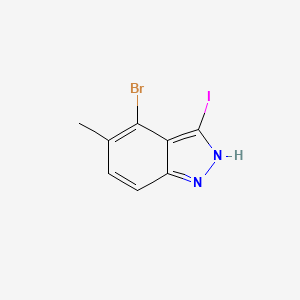

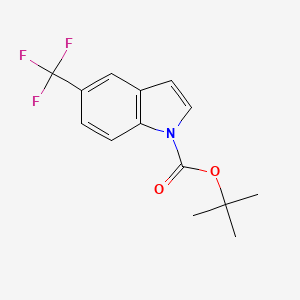


![6-Bromo-3-cyclohexyl-7-methylimidazo[4,5-B]pyridine](/img/structure/B1377967.png)
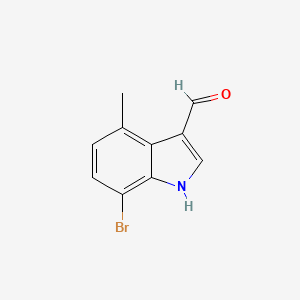

![Benzyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1377973.png)
![Tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B1377974.png)
![5-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1377975.png)
![2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine](/img/structure/B1377978.png)
